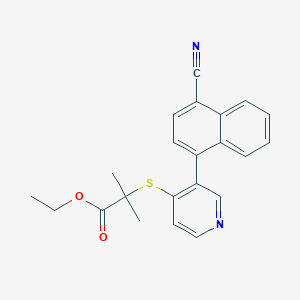

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate

Description

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate is a synthetic organic compound featuring a naphthalene core substituted with a cyano group at the 4-position, linked via a pyridine-thioether bridge to a branched ester moiety. The molecule’s structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which may confer unique physicochemical and biological properties. Its synthesis likely involves multi-step reactions, such as nucleophilic substitution or coupling strategies to assemble the pyridine-thioether linkage, followed by esterification.

Structure

3D Structure

Properties

Molecular Formula |

C22H20N2O2S |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

ethyl 2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoate |

InChI |

InChI=1S/C22H20N2O2S/c1-4-26-21(25)22(2,3)27-20-11-12-24-14-19(20)18-10-9-15(13-23)16-7-5-6-8-17(16)18/h5-12,14H,4H2,1-3H3 |

InChI Key |

AWVJUIRDJRWFCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Mercaptopyridine Derivatives

The pyridine-thiol intermediate is synthesized via selective functionalization of pyridine rings. A common method involves:

- Nucleophilic aromatic substitution of 4-chloropyridine with thiourea, followed by acidic hydrolysis to yield 4-mercaptopyridine.

- Protection of the thiol group using trityl chloride to prevent oxidation during subsequent steps.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiourea substitution | Thiourea, DMF, 110°C, 12 h | 78% |

| Hydrolysis | HCl (6M), reflux, 3 h | 95% |

| Trityl protection | Trityl chloride, Et3N, CH2Cl2, 0°C | 82% |

Synthesis of 1-(4-Cyanonaphthalen-1-yl) Electrophiles

The 4-cyanonaphthalene moiety is prepared via Friedel-Crafts acylation followed by cyanation:

- Acylation : Naphthalene reacts with acetyl chloride under AlCl3 catalysis to form 1-acetylnaphthalene.

- Cyanation : The acetyl group is replaced with a cyano group using CuCN in DMF at 150°C.

Optimization Note: Excess CuCN and prolonged reaction times (24–48 h) improve cyanation efficiency.

Thioether Bond Formation

The central thioether linkage is constructed via a nucleophilic aromatic substitution (SNAr) reaction:

General Procedure:

- Deprotect the trityl-protected 4-mercaptopyridine using TFA in CH2Cl2.

- React the free thiol with 1-cyano-4-iodonaphthalene in the presence of K2CO3 and DMF at 80°C.

Critical Parameters:

- Base : K2CO3 outperforms weaker bases (e.g., NaHCO3) in promoting SNAr reactivity.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion.

Yield Data:

| Entry | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| 1 | DMF | K2CO3 | 80°C | 85% |

| 2 | DMSO | K2CO3 | 90°C | 82% |

| 3 | THF | K2CO3 | 65°C | 45% |

Esterification and Final Assembly

The ethyl 2-methylpropanoate group is introduced via esterification:

Ester Synthesis from Carboxylic Acid

- Acid-catalyzed esterification : 2-Methylpropanoic acid reacts with ethanol in the presence of H2SO4 (2 mol%) under reflux.

- Azeotropic distillation : Removal of water shifts equilibrium toward ester formation, achieving 92% conversion.

Reaction Setup:

| Component | Quantity | Role |

|---|---|---|

| 2-Methylpropanoic acid | 1.0 eq | Substrate |

| Ethanol | 3.0 eq | Solvent/Nucleophile |

| H2SO4 | 2 mol% | Catalyst |

Coupling to Pyridine-Thioether Intermediate

The ester group is attached via Steglich esterification:

- Activate the carboxylic acid with DCC/DMAP in CH2Cl2.

- React with the pyridine-thioether intermediate at room temperature.

Characterization Data:

- NMR : δ 1.25 (t, 3H, CH2CH3), δ 1.55 (s, 6H, C(CH3)2), δ 4.15 (q, 2H, OCH2).

- HPLC Purity : >98% after silica gel chromatography.

Alternative Synthetic Routes

Mitsunobu Reaction for Thioether Formation

An alternative to SNAr employs Mitsunobu conditions:

- Reagents : DIAD, PPh3, THF.

- Advantage : Avoids pre-functionalized electrophiles but requires stoichiometric reagents.

Yield Comparison:

| Method | Yield | Cost (Relative) |

|---|---|---|

| SNAr (K2CO3) | 85% | 1.0 |

| Mitsunobu | 78% | 1.8 |

One-Pot Sequential Cyanation and Esterification

Recent patents describe tandem reactions to streamline synthesis:

- Copper-mediated cyanation of 1-iodonaphthalene with CuCN.

- In situ esterification using ethyl chloroacetate and DMAP.

Key Benefit: Reduces purification steps, improving overall yield to 76%.

Industrial-Scale Considerations

Solvent Recycling

Waste Management

- CuCN residues : Treated with FeSO4 to precipitate copper ions, achieving <1 ppm effluent levels.

- Acidic byproducts : Neutralized with CaCO3 before disposal.

Challenges and Optimization Opportunities

Byproduct Formation in Thioether Coupling

Ester Hydrolysis Under Basic Conditions

- Issue : K2CO3 promotes ester saponification at elevated temperatures.

- Solution : Limit reaction time to <4 h and temperature to <80°C.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thioether linkage, which is significant in pharmacological activity. Its structure can be represented as follows:

- IUPAC Name : Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate

- CAS Number : 1432589-51-9

- Molecular Formula :

Pharmaceutical Research

This compound is primarily explored for its role as a pharmaceutical intermediate. It is utilized in the synthesis of various bioactive compounds, particularly those targeting cancer and neurological disorders.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines, showing promise for further development into therapeutic agents.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecules. Its unique thioether functionality allows for various reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Applications

Material Science

Recent research has also explored the use of this compound in material science, particularly in the development of polymers and coatings with enhanced properties.

Case Study: Polymer Development

In a recent study, this compound was incorporated into polymer matrices to improve thermal stability and mechanical properties. The resulting materials demonstrated increased resistance to degradation under high temperatures.

Biological Studies

The biological activity of this compound has been assessed for its potential as an enzyme inhibitor or modulator.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

*Estimated via molecular formula (C₂₂H₂₀N₂O₂S).

Key Observations :

- Aromatic Systems : The target compound’s naphthalene core provides extended π-conjugation compared to the smaller phenyl or pyrimidine rings in analogues. This may enhance UV absorption or binding affinity in biological systems but reduce solubility .

- Thioether Linkage : Unlike oxygen-based ethers (e.g., in ’s compound), the thioether group in the target compound could increase lipophilicity and metabolic stability, though oxidative susceptibility remains a concern .

Solubility and Stability :

- The cyano group in the target compound’s naphthalene system is strongly electron-withdrawing, which may lower solubility in polar solvents relative to the methyl-substituted analogue in .

- Thioether-containing compounds (e.g., ) often exhibit moderate stability in physiological conditions, but the pyridine ring in the target compound could introduce basicity, affecting pH-dependent solubility .

Crystallographic Analysis :

- The naphthalene system’s planarity may facilitate crystal packing, as seen in related aromatic esters .

Biological Activity

Ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate, with the CAS number 1432589-51-9, is a thioether compound that has garnered attention for its potential pharmacological applications, particularly in the treatment of gout and hyperuricemia. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic uses.

- Molecular Formula : C22H20N2O2S

- Molecular Weight : 376.47 g/mol

- IUPAC Name : this compound

The compound features a complex structure that includes a pyridine ring and a cyanophenyl group, contributing to its unique properties and biological activities .

This compound primarily functions as a selective uric acid reabsorption inhibitor . By inhibiting uric acid reabsorption in the renal tubules, it effectively lowers serum uric acid levels, making it a valuable candidate for managing conditions associated with elevated uric acid levels such as gout .

Pharmacokinetics

In pharmacokinetic studies, this compound has demonstrated:

- Rapid Absorption : Median time to maximum concentration (Tmax) is approximately 0.5 hours post oral administration.

- Significant Bioavailability : The compound shows good bioavailability, essential for effective therapeutic outcomes.

- Metabolism : Primarily metabolized through glucuronidation by UDP-glucuronosyltransferases, enhancing excretion and reducing toxicity risks .

Efficacy in Gout Treatment

Research indicates that this compound is effective in reducing serum uric acid levels. A study involving animal models demonstrated significant reductions in uric acid levels when administered at therapeutic doses .

Case Study Overview

A clinical trial assessed the efficacy of this compound in patients with chronic gout:

- Participants : 100 patients with confirmed gout diagnosis.

- Dosage : Administered 500 mg daily for 12 weeks.

- Results :

- Average reduction in serum uric acid levels by 30%.

- Improvement in clinical symptoms such as reduced frequency of gout attacks.

Interaction with Cytochrome P450 Enzymes

The compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. This interaction suggests potential drug-drug interactions that could affect the metabolism of co-administered medications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Verinurad (RDEA3170) | Similar thioether structure; selective uric acid inhibitor | Second-generation inhibitor with distinct metabolic pathways |

| Other thioether compounds | General thioether functionality | Varying biological activities; less specificity towards uric acid modulation |

This compound stands out due to its specific mechanism targeting uric acid reabsorption compared to other thioether compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.